2-methoxy-4-{(1Z)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimidoyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-{(1Z)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimidoyl}phenol is a complex organic compound with the molecular formula C18H15NO2. It is known for its unique structure, which includes a naphthalene ring, a piperazine moiety, and a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-{(1Z)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimidoyl}phenol typically involves multiple steps. One common method includes the condensation of 2-methoxy-4-formylphenol with N-(4-naphthalen-1-ylmethyl)piperazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-{(1Z)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimidoyl}phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro compounds. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2-methoxy-4-{(1Z)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimidoyl}phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-4-{(1Z)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimidoyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the piperazine moiety can interact with receptors or enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-(naphthalen-2-yliminomethyl)phenol
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
Uniqueness
Compared to similar compounds, 2-methoxy-4-{(1Z)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimidoyl}phenol is unique due to its specific structural features, such as the combination of a naphthalene ring, a piperazine moiety, and a phenol group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H27N3O2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-methoxy-4-[(Z)-C-methyl-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]carbonimidoyl]phenol |
InChI |
InChI=1S/C24H27N3O2/c1-18(20-10-11-23(28)24(16-20)29-2)25-27-14-12-26(13-15-27)17-21-8-5-7-19-6-3-4-9-22(19)21/h3-11,16,28H,12-15,17H2,1-2H3/b25-18- |
InChI Key |
XHRTUMYFQFTYTA-BWAHOGKJSA-N |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC(=C(C=C4)O)OC |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.